N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine

Kinase Inhibition Antiproliferative Activity Structure-Activity Relationship (SAR)

N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine (CAS 2097960-60-4) is a synthetic small molecule based on a 2,4-diaminopyrimidine core, substituted at the N2 position with an aminoethyl group and at the N4 position with a phenyl group. Its molecular formula is C12H15N5, with a molecular weight of 229.28 g/mol.

Molecular Formula C12H15N5
Molecular Weight 229.28 g/mol
Cat. No. B13343626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine
Molecular FormulaC12H15N5
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC=C2)NCCN
InChIInChI=1S/C12H15N5/c13-7-9-15-12-14-8-6-11(17-12)16-10-4-2-1-3-5-10/h1-6,8H,7,9,13H2,(H2,14,15,16,17)
InChIKeyAUFODDPEKHCZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine: Core Chemical Identity and Sourcing Profile


N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine (CAS 2097960-60-4) is a synthetic small molecule based on a 2,4-diaminopyrimidine core, substituted at the N2 position with an aminoethyl group and at the N4 position with a phenyl group . Its molecular formula is C12H15N5, with a molecular weight of 229.28 g/mol . This compound belongs to a class of heterocycles widely explored in medicinal chemistry for kinase inhibition and antimicrobial applications, but its specific biological profile remains largely uncharacterized in the primary public literature.

✓
Unexplored 2,4-diaminopyrimidine scaffold with a unique aminoethyl/phenyl substitution pattern
No public bioactivity data; suitable for chemical probe development and SAR exploration
✓
Synthetic small molecule with a flexible aminoethyl handle
Primary amine enables further functionalization for PROTAC or bioconjugation workflows
✓
Requires in-house target profiling and assay validation
No class-level inference can replace direct experimental data for this specific compound

The Risk of Unverified N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine Substitutes in Research


Core 2,4-diaminopyrimidine structures are not freely interchangeable. Within this scaffold, even minor modifications to N2 or N4 substituents drastically alter the molecule's hydrogen-bonding network, target engagement profile, and physicochemical properties [REFS-1, REFS-2]. For instance, a SAR study on related N2,N4-diphenylpyrimidine-2,4-diamines demonstrated that substituting a fluorophenyl group could shift CDK2/CDK9 inhibitory potency by orders of magnitude [2]. Therefore, using a simplified analog like N2,N4-diphenylpyrimidine-2,4-diamine or a reversed regioisomer as a proxy for N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine introduces significant uncertainty in assay outcomes, making experimental validation of the specific compound mandatory.

Target compound
N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine
Potential substitute
N2,N4-diphenylpyrimidine-2,4-diamine
Altered hydrogen-bonding network and target engagement; SAR studies report CDK2 IC50 shifts by orders of magnitude when N2/N4 substituents change
Target compound
Defined N2-(2-aminoethyl)-N4-phenyl regioisomer
Potential substitute
Reversed regioisomer (e.g., N4-(2-aminoethyl)-N2-phenyl)
Binding mode orientation and pharmacophore geometry may differ, introducing unpredictable assay outcomes
Target compound
Mixed aromatic/aliphatic substitution profile
Potential substitute
Other 2,4-diaminopyrimidine analogs (e.g., fully aromatic N2,N4-disubstituted)
Physicochemical properties (TPSA, flexibility, solubility) are predicted to differ; ADME and target-binding profiles may not transfer

N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine: Quantified Differentiation and Comparative Data


Lack of Direct Comparative Bioactivity Data for N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine

A comprehensive search of the literature, including patents and primary research articles, reveals no direct head-to-head comparison or isolated quantitative bioactivity data (IC50, Ki, etc.) for N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine against any comparator. While the broader class of 2,4-diaminopyrimidines is well-studied, specific quantified differentiation for this exact compound is absent from the public domain. For example, related SAR studies explore N2,N4-diphenyl- or N2-phenyl-N4-indazolyl analogs, but none include the unique mixed aminoethyl/phenyl substitution pattern [1]. Users should treat any claims of target-specific potency or selectivity for this compound as unverified.

Bioactivity Data Gap
Data to verify
No public IC50/Ki data
Evidence gap requiring in-house profiling
Closest analog (N2,N4-diphenyl) shows CDK2 IC50 83–144 nM; class-level inference only
Kinase Inhibition Antiproliferative Activity Structure-Activity Relationship (SAR)

Predicted Physicochemical Differentiation via an Extended Aminoethyl Linker

Based on computed properties, the presence of a flexible aminoethyl chain at N2 is predicted to confer distinct physicochemical properties compared to more rigid, aromatic analogs like N2,N4-diphenylpyrimidine-2,4-diamine. Canonical SMILES (NCCNc1nccc(Nc2ccccc2)n1) indicates a higher count of rotatable bonds and hydrogen bond donors/acceptors, which typically results in increased topological polar surface area (TPSA) and aqueous solubility. While quantitative experimental values (e.g., LogP, solubility) are not publicly available for the target compound, the structural features suggest a profile distinct from the flat, hydrophobic diphenyl analogs, potentially impacting membrane permeability and target binding entropy [1].

Physicochemical Profile
Class-level inference
Predicted higher TPSA & flexibility
Supports scaffold differentiation for ADME/Tox modulation
Experimental LogP and solubility unavailable; data based on in silico prediction
Medicinal Chemistry Ligand Design Physicochemical Properties

Recommended Applications for N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine Based on Structural Profiling


Chemical Probe Development for Kinase Selectivity Profiling

In the absence of definitive bioactivity data, this compound's unique mixed aromatic/aliphatic substitution pattern makes it a valuable, untested candidate for kinase selectivity panels. Its structure deliberately deviates from the classic N2,N4-diphenyl motif, potentially targeting a different subset of the kinome with a unique binding mode [1]. As demonstrated by SAR studies on similar series, such a deviation can lead to substantial shifts in potency and selectivity, and this compound can serve as a starting point for exploring this uncharted chemical subspace [1].

Synthetic Intermediate for Targeted Protein Degradation (PROTAC) Linkers

The primary amino group on the flexible ethyl chain at the N2 position provides a chemically accessible handle for further functionalization. This makes N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine a synthetically attractive precursor for creating novel PROTAC molecules. The phenyl group at N4 can act as a ligand for a target protein, while the aminoethyl chain can be elaborated into a linker and coupled to an E3 ligase ligand, a strategy common in bifunctional degrader design.

Negative Control or Inactive Baseline for Related Pyrimidine Libraries

If subsequent in-house testing reveals low or absent activity against a primary target of interest (e.g., a specific kinase), N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine can be deployed as a powerful negative control. Its structural similarity to active compounds allows for the decoupling of non-specific pyrimidine effects from true target engagement in cellular assays, a critical application for robust SAR interpretation within a lead optimization program.

Application
Selection Property
Validation Focus
Kinase Selectivity Profiling
Unique mixed aromatic/aliphatic substitution pattern
Kinase panel selectivity and binding mode determination
PROTAC Linker Synthesis
Accessible primary amino on flexible ethyl chain
Linker chemistry and E3 ligase conjugation
Negative Control for SAR
Structural similarity to active pyrimidines
Decoupling non-specific effects from target engagement in cellular assays
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